molecular formula C19H25N3O2S B2626304 5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 1448037-49-7

5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2626304
M. Wt: 359.49
InChI Key: LAHAXIBVPGHUBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find specific synthesis methods for your compound, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.



Molecular Structure Analysis

The molecular structure of a compound like this would likely involve the piperidine ring attached to the isoxazole ring via a methylene (CH2) group. The benzyl group would be attached to the piperidine ring, and the methylthio group would be attached to the benzyl group.



Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperidine and isoxazole rings can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the reactions of this particular compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms.


Scientific Research Applications

  • Synthesis of Novel Compounds : Research by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds, including ones similar to the specified chemical, for potential anti-inflammatory and analgesic applications. These compounds were synthesized through a series of chemical reactions and showed promising activity in inhibiting COX-2, a key enzyme in the inflammatory process (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Molecular Interaction Studies : A study by Shim et al. (2002) investigated a molecule structurally similar to the one , focusing on its interaction with the CB1 cannabinoid receptor. This research provides insights into the molecular interactions and conformations important for receptor binding (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

  • Structure-Activity Relationships : The work of Lan et al. (1999) delved into the structure-activity relationships of pyrazole derivatives, including compounds akin to the one specified, as cannabinoid receptor antagonists. This study helps understand the structural requirements for potent and selective receptor antagonistic activity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

  • Microwave-Assisted Synthesis : Research by Sharma et al. (2013) demonstrated the use of microwave-assisted techniques for the synthesis of novel compounds, including carboxamide derivatives related to the chemical . This highlights a modern approach to synthesizing such compounds efficiently (Sharma, Kaur, Sirohi, & Kishore, 2013).

  • Metabolism and Disposition Studies : A study by Renzulli et al. (2011) focused on a related compound, exploring its metabolism and disposition in humans, particularly its potential as an orexin receptor antagonist for treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Synthesis of 3-Methylisoxazole-5-Carboxamides : Martins et al. (2002) reported on the synthesis of 3-methylisoxazole-5-carboxamides, contributing to the knowledge base around the synthesis of such compounds and potentially opening avenues for further research on similar chemicals (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks.


Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials.


Please note that this is a general analysis based on the components of the compound you mentioned. For a more accurate and detailed analysis, more specific information about the compound would be needed. If you have more details or if the compound is part of a larger class of compounds, feel free to provide more information!


properties

IUPAC Name

5-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14-17(12-21-24-14)19(23)20-11-15-7-9-22(10-8-15)13-16-5-3-4-6-18(16)25-2/h3-6,12,15H,7-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAXIBVPGHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

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